(3-Fluorophenyl)methanesulfonic acid
Overview
Description
(3-Fluorophenyl)methanesulfonic acid is a chemical compound with the molecular formula C₇H₇FO₃S. It is a member of the sulfonic acid family, characterized by the presence of a sulfonic acid group (-SO₃H) attached to a fluorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methanesulfonic acid typically involves the sulfonation of 3-fluorotoluene. One common method is the reaction of 3-fluorotoluene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonic acid group can participate in redox reactions, although it is generally stable under mild conditions.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Esterification: Esters of this compound.
Scientific Research Applications
(3-Fluorophenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating its role as a catalyst or reagent in chemical reactions. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in esterification reactions.
Methanesulfonic acid: A widely used sulfonic acid with applications in green chemistry and electrochemical processes.
Sulfonimidates: Organosulfur compounds with applications in drug development and polymer synthesis.
Uniqueness
(3-Fluorophenyl)methanesulfonic acid is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other sulfonic acids. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(3-fluorophenyl)methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOVWOAPOLDBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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